molecular formula C35H62O7 B1245946 Parviflorin

Parviflorin

Cat. No. B1245946
M. Wt: 594.9 g/mol
InChI Key: YVZIPERWMPDEIZ-GHRGOOLJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parviflorin is a polyketide.
Parviflorin is a natural product found in Asimina parviflora, Vanda parviflora, and other organisms with data available.

Scientific Research Applications

Anti-Acne and Anti-Inflammatory Properties

Research on Kaempferia parviflora, commonly known as black ginger, has demonstrated its potential as a natural anti-acne agent. It exhibits anti-inflammatory properties, significantly reducing the expression of inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), and the pro-inflammatory cytokine tumor necrosis factor alpha (TNF-α). Additionally, it inhibits lipogenesis in sebocytes, indicating its potential in sebum regulation and acne treatment (Jin & Lee, 2018).

Antioxidant and Anti-Inflammatory Effects

Epilobium parviflorum Schreb. has been acknowledged for its significant antioxidant and anti-inflammatory effects. The aqueous acetone extract of this plant exhibited higher antioxidant effect than well-known antioxidants and showed protective effects against oxidative damage in fibroblast cells. It also demonstrated inhibition of the COX-enzyme, highlighting its potential in treating inflammatory conditions (Hevesi et al., 2009).

Anticholinesterase Activity

Kaempferia parviflora has been traditionally used as a folk medicine, and its extract showed significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Compounds isolated from this plant, especially 5,7-dimethoxyflavone, exhibited strong selectivity for BChE over AChE, suggesting potential therapeutic implications for Alzheimer's disease (Sawasdee et al., 2009).

Nanotechnology in Cancer Therapy

Parvifloron D, isolated from the Plectranthus genus, showed selective cytotoxicity to pancreatic cell lines. Its nanoencapsulation is considered as an efficient alternative approach in pancreatic cancer treatment due to its enhanced drug solubility and targeted delivery (Santos-Rebelo et al., 2018).

Wound Healing Properties

Fumaria parviflora extract demonstrated significant effects in accelerating wound healing and diminishing inflammation, especially in diabetic conditions. It facilitated the transition from inflammatory to fibroblast hyperplasia phase, emphasizing its potential as an efficient low-cost herbal medicine for wound treatment (Jahandideh et al., 2019).

Tolerance to Environmental Stress

Impatiens parviflora demonstrated physiological traits that enable growth under contrasting and stressful environments, such as low light and water stress. These traits contribute to its invasive ability and resilience in diverse habitats (Quinet et al., 2015).

properties

Product Name

Parviflorin

Molecular Formula

C35H62O7

Molecular Weight

594.9 g/mol

IUPAC Name

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3/t26-,28+,29+,30+,31+,32+,33+,34+/m0/s1

InChI Key

YVZIPERWMPDEIZ-GHRGOOLJSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O

synonyms

parviflorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parviflorin
Reactant of Route 2
Reactant of Route 2
Parviflorin
Reactant of Route 3
Reactant of Route 3
Parviflorin
Reactant of Route 4
Reactant of Route 4
Parviflorin
Reactant of Route 5
Parviflorin
Reactant of Route 6
Parviflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.